3-benzyl-2,3-dihydro-1,3-oxazol-2-one
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Overview
Description
3-benzyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that belongs to the oxazolone family. It features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of β-hydroxy amides. One common method is the reaction of benzylamine with glyoxylic acid, followed by cyclization under acidic conditions . Another approach involves the use of β-hydroxy amides, which undergo cyclization in the presence of dehydrating agents such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into oxazolidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazolone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted oxazolones and oxazolidinones, which have applications in medicinal chemistry and material science .
Scientific Research Applications
3-benzyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-benzyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-oxazoline: Similar in structure but lacks the benzyl group.
3-methyl-2,3-dihydro-1,3-oxazol-2-one: Similar but with a methyl group instead of a benzyl group.
2,3-dihydro-1,3-oxazol-2-one: The parent compound without any substituents
Uniqueness
3-benzyl-2,3-dihydro-1,3-oxazol-2-one is unique due to its benzyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its distinct biological activities and applications in various fields .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-2,3-dihydro-1,3-oxazol-2-one involves the condensation of benzylamine with ethyl glyoxylate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Benzylamine", "Ethyl glyoxylate", "Sodium ethoxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve benzylamine in dry ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Slowly add ethyl glyoxylate to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from ethanol to obtain 3-benzyl-2,3-dihydro-1,3-oxazol-2-one." ] } | |
CAS No. |
64843-25-0 |
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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